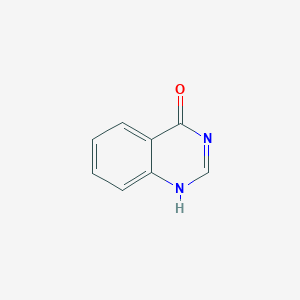

4(3H)-Quinazolinone

描述

4-Hydroxyquinazoline is a natural product found in Hydrangea febrifuga, Streptomyces, and other organisms with data available.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNUDYFKZYBWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Record name | 4-quinazolinol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049412 | |

| Record name | 4-Hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-36-1 | |

| Record name | 4(1H)-Quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyquinazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinazolin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-QUINAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84JOT4EY5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Versatility of 4(3H)-Quinazolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4(3H)-quinazolinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of the key pharmacological properties of this compound derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[1][2][3] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) kinase and tubulin.[3][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 22a | MDA-MB-231 (Breast) | 3.21 | |

| HT-29 (Colon) | 7.23 | ||

| Compound A3 | PC3 (Prostate) | 10 | |

| MCF-7 (Breast) | 10 | ||

| HT-29 (Colon) | 12 | ||

| Compound 5c | HT29 (Colon) | 5.53 | |

| Compound 3j | MCF-7 (Breast) | 0.20 | |

| Compound 3i | A2780 (Ovarian) | 0.14 | |

| Compound 3d | HeLa (Cervical) | 10 | |

| Compound 3e | T98G (Glioblastoma) | 12 | |

| Compound 46 | Aurora A (Kinase) | 0.084 | |

| Aurora B (Kinase) | 0.014 | ||

| Compound 37 | MCF-7 (Breast) | 2.86 | |

| HepG-2 (Liver) | 5.9 | ||

| A549 (Lung) | 14.79 | ||

| Compound 6d | EGFR (Kinase) | 0.069 | |

| Compound 5c | MCF-7 (Breast) | 13.7 |

Key Anticancer Mechanisms of Action

1. EGFR Kinase Inhibition: Many this compound derivatives act as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation. By blocking the ATP binding site of the EGFR kinase domain, these compounds inhibit its downstream signaling pathways, leading to cell cycle arrest and apoptosis.

2. Tubulin Polymerization Inhibition: Certain derivatives disrupt the dynamics of microtubule assembly by inhibiting tubulin polymerization. This interference with the cytoskeleton leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity

This compound derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Their mode of action is believed to involve the inhibition of essential bacterial enzymes such as DNA gyrase.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 27 | S. aureus (Vancomycin-resistant) | ≤0.5 | |

| S. aureus (Linezolid-resistant) | ≤0.5 | ||

| Ring 1 Variant | S. aureus ATCC 29213 | ≤8 | |

| Ring 2 Variant | S. aureus ATCC 29213 | ≤8 | |

| Ring 3 Variant | S. aureus ATCC 29213 | ≤8 | |

| Compound 4a | E. coli | 4 | |

| S. aureus | 4 | ||

| B. subtilis | 4 | ||

| S. typhimurium | 8 | ||

| C. albicans | 2 | ||

| M. phaseolina | 8 | ||

| Compound 4c | S. typhimurium | 4 | |

| C. albicans | 2 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity

Several this compound derivatives have been reported to possess potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Animal Grouping and Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test this compound derivatives orally or intraperitoneally to the animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Anticonvulsant Activity

The this compound nucleus is a key structural feature in several compounds with central nervous system activity, including anticonvulsant agents. Methaqualone is a well-known example from this class. The anticonvulsant effects are thought to be mediated, in part, through modulation of GABA-A receptors.

Quantitative Anticonvulsant Activity Data

The following table shows the median effective dose (ED50) of representative this compound derivatives in the maximal electroshock (MES) test, a preclinical model for generalized tonic-clonic seizures.

| Compound ID | ED50 (mg/kg) in MES Test | Reference |

| Compound 5f | 28.90 | |

| Compound 5b | 47.38 | |

| Compound 5c | 56.40 | |

| Compound 5b | 152 | |

| Compound 5c | 165 | |

| Compound 5d | 140 |

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical screen for identifying compounds with activity against generalized tonic-clonic seizures.

-

Animal Preparation: Use mice or rats for the experiment.

-

Compound Administration: Administer the test this compound derivatives, vehicle, or a standard anticonvulsant drug (e.g., phenytoin) to different groups of animals.

-

Application of Electrical Stimulus: At the time of peak effect of the drug, deliver a supramaximal electrical stimulus through corneal or ear electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The absence of the tonic hindlimb extension is considered as the endpoint for protection. Calculate the percentage of protection in each group and determine the ED50.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects, underscore the therapeutic potential of this heterocyclic system. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals, facilitating further exploration and optimization of this compound derivatives as novel therapeutic agents. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved drugs for a variety of diseases.

References

- 1. Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of 4(3H)-Quinazolinone: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4(3H)-quinazolinone scaffold, a bicyclic heterocyclic system, stands as a testament to the power of privileged structures in drug discovery. Its journey from a simple synthetic curiosity to the core of numerous therapeutic agents has been marked by serendipitous discoveries and rational drug design. This technical guide delves into the rich history of this compound in medicinal chemistry, providing a comprehensive overview of its evolution, key therapeutic applications, and the experimental methodologies that have underpinned its success.

A Historical Odyssey: From Sedatives to Targeted Cancer Therapies

The story of this compound in medicine began in the mid-20th century with the synthesis of methaqualone in 1951 by Indian researchers investigating potential antimalarial drugs.[1] While its antimalarial activity was unremarkable, its potent sedative and muscle relaxant properties were quickly recognized.[1] Marketed as Quaalude, methaqualone became a widely prescribed sedative-hypnotic in the 1960s and 70s before its high potential for abuse led to its classification as a controlled substance.[1][2][3]

The true renaissance of the this compound core, however, came with the advent of targeted cancer therapy. The realization that this scaffold could serve as a potent inhibitor of protein kinases propelled it to the forefront of oncology research. This led to the development of a new generation of anticancer drugs, fundamentally changing the treatment landscape for several malignancies.

Key Therapeutic Breakthroughs

The versatility of the this compound nucleus is evident in the diverse range of biological activities its derivatives exhibit. Beyond its initial use as a sedative, this scaffold has yielded potent anticancer, anticonvulsant, and antimicrobial agents.

Anticancer Agents: The Kinase Inhibitor Revolution

The most significant contribution of the this compound scaffold to modern medicine is undoubtedly in the field of oncology. Several derivatives have been successfully developed as tyrosine kinase inhibitors (TKIs), targeting the aberrant signaling pathways that drive cancer cell proliferation and survival.

-

Gefitinib (B1684475) (Iressa®): Approved for the treatment of non-small cell lung cancer (NSCLC) with activating mutations in the epidermal growth factor receptor (EGFR), gefitinib was a landmark achievement in personalized medicine. It acts as a selective inhibitor of the EGFR tyrosine kinase by competing with ATP for its binding site.

-

Erlotinib (B232) (Tarceva®): Following in the footsteps of gefitinib, erlotinib is another potent EGFR TKI used in the treatment of NSCLC and pancreatic cancer.

-

Afatinib (B358) (Gilotrif®): A second-generation TKI, afatinib irreversibly inhibits the ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). This broader spectrum of activity can overcome some forms of resistance to first-generation inhibitors.

The development of these drugs has highlighted the critical role of the this compound core in providing a rigid framework for optimal interaction with the kinase active site.

Anticonvulsant Activity: A Legacy of CNS Research

Building on the central nervous system (CNS) depressant effects observed with methaqualone, researchers have explored the anticonvulsant potential of this compound derivatives. While no major blockbuster drug has emerged from these efforts, numerous compounds have shown promising activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The mechanism of action is often attributed to the modulation of GABAergic neurotransmission.

Antimicrobial Agents: A Continuing Quest for Novel Antibiotics

The emergence of multidrug-resistant bacteria has spurred the search for new antibacterial agents with novel mechanisms of action. The this compound scaffold has emerged as a promising starting point in this endeavor. Derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, with some compounds showing encouraging minimum inhibitory concentrations (MICs).

Quantitative Data Summary

To facilitate a comparative analysis of the biological activities of various this compound derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity of this compound-Based Tyrosine Kinase Inhibitors

| Compound | Target(s) | Cell Line | IC50 (nM) | Reference(s) |

| Gefitinib | EGFR | NR6wtEGFR (Tyr1173) | 37 | |

| NR6W (Tyr992) | 57 | |||

| HCC827 (EGFR mutant) | 13.06 | |||

| PC9 (EGFR mutant) | 77.26 | |||

| Erlotinib | EGFR | In vitro enzyme assay | 2 | |

| A431 (EGFR autophosphorylation) | 20 | |||

| PC-9 (EGFR mutant) | 7 | |||

| H3255 (EGFR mutant) | 12 | |||

| Afatinib | EGFR (wt) | In vitro | 0.5 | |

| EGFR (L858R) | In vitro | 0.4 | ||

| EGFR (L858R/T790M) | In vitro | 10 | ||

| HER2 | In vitro | 14 | ||

| PC-9ER (T790M) | In vitro | 165 | ||

| H1975 (T790M) | In vitro | 57 |

Table 2: Anticonvulsant Activity of Selected this compound Derivatives

| Compound | Test Model | ED50 (mg/kg) | Reference(s) |

| Compound 5f | MES | 28.90 | |

| Compound 5b | MES | 47.38 | |

| Compound 5c | MES | 56.40 | |

| Compound 5b | scPTZ | 152 | |

| Compound 5c | scPTZ | 165 | |

| Compound 5d | scPTZ | 140 | |

| Methaqualone | scPTZ | 200 |

Table 3: Antibacterial Activity of Representative this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Compound 27 | S. aureus (MRSA) | ≤0.5 | |

| Compound 54 | S. aureus ATCC 29213 | 0.004 | |

| Compound 3a | S. aureus | 25.6 | |

| B. subtilis | 24.3 | ||

| P. aeruginosa | 30.1 | ||

| E. coli | 25.1 | ||

| Compound 4a | E. coli | 4 | |

| S. aureus | 4 | ||

| B. subtilis | 4 |

Experimental Protocols

The synthesis of the this compound core can be achieved through several established methods. Below are detailed protocols for two common approaches: the Niementowski reaction and a typical synthesis of the anticancer drug, gefitinib.

Protocol 1: General Synthesis of 4(3H)-Quinazolinones via the Niementowski Reaction

This method involves the condensation of an anthranilic acid with an amide.

Materials:

-

Anthranilic acid derivative

-

Formamide (B127407) (or other suitable amide)

-

Microwave reactor (optional)

-

Sand bath or oil bath

-

Standard laboratory glassware

Procedure:

-

A mixture of the anthranilic acid derivative (1 equivalent) and an excess of formamide (e.g., 5 equivalents) is prepared.

-

Conventional Heating: The mixture is heated in a sand bath or oil bath at 130-150 °C for several hours (typically 4-6 hours).

-

Microwave Irradiation: Alternatively, the reaction can be performed in a microwave reactor at a set temperature (e.g., 150 °C) or power (e.g., 60 W) for a shorter duration (e.g., 20-30 minutes).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired this compound.

Protocol 2: Synthesis of Gefitinib

The synthesis of gefitinib involves a multi-step sequence, with a key step being the construction of the quinazolinone core followed by substitution at the C4 position and elaboration of the side chain.

Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

-

6,7-Dimethoxy-4(3H)-quinazolinone is suspended in a suitable chlorinating agent such as thionyl chloride or a mixture of phosphoryl chloride and N,N-dimethylformamide.

-

The mixture is heated at reflux until the reaction is complete (monitored by TLC).

-

The excess chlorinating agent is removed under reduced pressure.

-

The residue is treated with a cold aqueous solution of a base (e.g., sodium bicarbonate) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to give 4-chloro-6,7-dimethoxyquinazoline.

Step 2: Synthesis of 4-(3-Chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline

-

4-Chloro-6,7-dimethoxyquinazoline (1 equivalent) and 3-chloro-4-fluoroaniline (B193440) (1-1.2 equivalents) are dissolved in a suitable solvent such as isopropanol (B130326) or acetonitrile.

-

The mixture is heated at reflux for several hours.

-

Upon cooling, the product often crystallizes out of the solution.

-

The solid is collected by filtration, washed with the reaction solvent, and dried.

Step 3: Demethylation and Etherification to Yield Gefitinib

-

The 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline is selectively demethylated at the 6-position using reagents like L-methionine and methanesulfonic acid.

-

The resulting 6-hydroxy derivative is then O-alkylated with 4-(3-chloropropyl)morpholine (B193441) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

The reaction mixture is heated until the starting material is consumed.

-

Work-up typically involves pouring the reaction mixture into water and extracting the product with an organic solvent.

-

The crude gefitinib is then purified by column chromatography or recrystallization.

Visualizing the Molecular Landscape

To better understand the mechanisms of action and synthetic strategies, the following diagrams illustrate key pathways and workflows.

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Caption: General workflow for the synthesis of 4(3H)-quinazolinones.

Conclusion and Future Perspectives

The history of this compound in medicinal chemistry is a compelling narrative of how a simple heterocyclic scaffold can be adapted and optimized to address a multitude of therapeutic challenges. From its early days as a sedative to its current prominence in oncology, this versatile core has consistently provided a robust platform for the development of novel drugs. The journey is far from over. As our understanding of disease biology deepens, the this compound scaffold will undoubtedly continue to be a source of inspiration for medicinal chemists, leading to the discovery of new and improved therapies for a wide range of human ailments. The ongoing research into its potential as antimicrobial and anticonvulsant agents, alongside the continuous refinement of its anticancer properties, ensures that the legacy of the this compound will endure for years to come.

References

The 4(3H)-Quinazolinone Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4(3H)-quinazolinone scaffold, a fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its discovery and subsequent exploration have led to the development of numerous therapeutic agents and continue to inspire the design of novel drug candidates. This technical guide provides a comprehensive overview of the this compound core, including its discovery, significance, synthesis, and diverse pharmacological applications, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Discovery and Significance

The journey of the this compound scaffold began in the late 19th century, with the first synthesis of the basic ring system.[1] However, its profound significance in medicinal chemistry was not fully realized until the mid-20th century with the discovery of the sedative-hypnotic properties of methaqualone.[1] This discovery catalyzed extensive research into the pharmacological potential of this scaffold.

The versatility of the this compound nucleus lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This structural flexibility has enabled the development of compounds with a wide array of biological activities, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][3][4] The stability of the quinazolinone core also contributes to its appeal as a central framework for drug design.

Synthetic Methodologies

The synthesis of the this compound scaffold can be achieved through several established methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Key Experimental Protocol: Niementowski Reaction

One of the most common methods for the synthesis of 4(3H)-quinazolinones is the Niementowski reaction, which involves the condensation of anthranilic acid with an amide.

Materials:

-

Anthranilic acid

-

Formamide (B127407) (or other suitable amide)

-

Heating mantle or oil bath

-

Round-bottom flask

-

Condenser

Procedure:

-

In a round-bottom flask, a mixture of anthranilic acid and an excess of formamide is prepared.

-

The reaction mixture is heated to 120-130°C for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

-

The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Pharmacological Applications and Quantitative Data

The this compound scaffold has been successfully incorporated into a multitude of compounds with diverse therapeutic applications. The following sections summarize the key biological activities and present associated quantitative data in a structured format.

Anticancer Activity

Quinazolinone derivatives have demonstrated significant potential as anticancer agents, with several compounds targeting key signaling molecules involved in cancer progression, such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Gefitinib | Various NSCLC lines | Varies (nM to µM range) | |

| Erlotinib | Various cancer lines | Varies (nM to µM range) | |

| Lapatinib (B449) | HER2+ breast cancer lines | Varies (nM to µM range) | |

| Compound 6d | NCI-H460 (NSCLC) | 0.789 | |

| Compound 79 | T790M/L858R EGFR mutant | 0.031 | |

| Compound (S)-C5 | HCT116 | 1.12 | |

| Compound (S)-C8 | MCF-7 | 8.66 | |

| Compound 22a | MDA-MB-231 | 3.21 | |

| Compound 22a | HT-29 | 7.23 | |

| Compound 101 | MCF-7 | 0.34 | |

| Compound 101 | CA46 (Burkitt lymphoma) | 1.0 | |

| A3 | PC3 | 10 | |

| A3 | MCF-7 | 10 | |

| A3 | HT-29 | 12 |

Anticonvulsant Activity

The discovery of methaqualone spurred the investigation of 4(3H)-quinazolinones as central nervous system (CNS) active agents, leading to the identification of potent anticonvulsant compounds.

| Compound/Derivative | Animal Model | ED50 (mg/kg) | Reference |

| Compound 5f | Mice (MES test) | 28.90 | |

| Compound 5b | Mice (MES test) | 47.38 | |

| Compound 5c | Mice (MES test) | 56.40 | |

| Compound 12 | Mice (PTZ test) | 457 | |

| Compound 38 | Mice (PTZ test) | 251 | |

| Compound 8 | Mice (scPTZ test) | 0.248 (mmol/kg) | |

| Compound 13 | Mice (scPTZ test) | 0.239 (mmol/kg) | |

| Compound 19 | Mice (scPTZ test) | 0.338 (mmol/kg) | |

| Compound 9a | Mice (MES test) | ~10-fold less active than phenytoin |

Anti-inflammatory Activity

Several this compound derivatives have exhibited significant anti-inflammatory properties, often evaluated using the carrageenan-induced paw edema model.

| Compound/Derivative | Animal Model | Inhibition of Edema (%) | Reference |

| Compound 21 | Rat | 32.5 | |

| Various derivatives | Rat | 16.3 - 36.3 | |

| 6-bromo-substituted | Rat | 59.61 | |

| 4-nitrostyryl-substituted | Rat | 80.7 | |

| Compound 4b | Rat | 49.47 | |

| Compound 4a | Rat | 33.40 |

Antimicrobial Activity

The this compound scaffold has also served as a basis for the development of potent antimicrobial agents against a range of bacterial and fungal pathogens.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 3a | S. aureus | 25.6 | |

| Compound 3a | B. subtilis | 24.3 | |

| Compound 3a | P. aeruginosa | 30.1 | |

| Compound 3a | E. coli | 25.1 | |

| Compound 3a | A. fumigatus | 18.3 | |

| Compound 5a | E. coli | 1 | |

| Compound 4a | C. albicans | 2 | |

| Compound 16 | S. aureus | 0.5 (mg/mL) | |

| Compound 20 | B. subtilis | 0.5 (mg/mL) | |

| Compound 19 | P. aeruginosa | 0.15 (mg/mL) |

Signaling Pathways and Mechanisms of Action

A significant portion of the therapeutic effects of this compound derivatives can be attributed to their interaction with specific signaling pathways. Notably, their roles as inhibitors of EGFR and PI3K are well-documented.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation and survival. Several this compound-based drugs, including Gefitinib and Erlotinib, act as EGFR tyrosine kinase inhibitors (TKIs). They competitively bind to the ATP-binding site in the intracellular domain of EGFR, thereby blocking its autophosphorylation and subsequent activation of downstream signaling.

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that regulates cell growth, survival, and metabolism. Dysregulation of this pathway is frequently observed in cancer. Some this compound derivatives have been developed as PI3K inhibitors, blocking the phosphorylation of Akt and thereby promoting apoptosis and inhibiting cell proliferation.

Caption: PI3K/Akt signaling pathway and its inhibition by specific this compound derivatives.

Experimental Protocols for Biological Assays

Standardized and reproducible in vitro and in vivo assays are crucial for the evaluation of the biological activity of novel this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used model to evaluate the anti-inflammatory activity of compounds.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in sterile saline)

-

Test compound

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Animal Grouping and Dosing: Divide animals into groups (control, reference, and test compound groups) and administer the respective treatments orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. Its rich history, coupled with the ongoing exploration of its diverse biological activities, ensures its continued relevance in the development of novel therapeutic agents. The ability to systematically synthesize and evaluate new derivatives, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the discovery of more potent and selective drugs to address a wide range of diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural product sources of 4(3H)-Quinazolinone alkaloids

An In-depth Technical Guide to the Natural Product Sources of 4(3H)-Quinazolinone Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold is a privileged heterocyclic motif renowned for its wide distribution in natural products and its significant therapeutic potential. As a core component of over 200 naturally occurring alkaloids, this structure has garnered substantial interest in the fields of medicinal chemistry and drug discovery.[1][2] Natural this compound alkaloids exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antimalarial properties.[3][4] This technical guide provides a comprehensive overview of the natural sources of these valuable compounds, details on their isolation and characterization, quantitative biological data, and insights into their mechanisms of action.

Natural Sources of this compound Alkaloids

These alkaloids are biosynthesized by a diverse range of organisms, from terrestrial plants to marine fungi and bacteria.

Plant Sources

Plants are a rich and historically significant source of this compound alkaloids. They are found in various plant families, with notable examples listed below.

-

Acanthaceae : Adhatoda vasica is a well-known medicinal plant that produces vasicinone.

-

Rutaceae : Species within this family are known to produce a variety of quinazolinone alkaloids.

-

Saxifragaceae : Dichroa febrifuga is a traditional Chinese medicinal herb famous for being the source of febrifugine (B1672321) and isofebrifugine, which possess potent antimalarial properties.[5]

-

Zygophyllaceae : Peganum harmala is a source of several alkaloids, including those with a quinazolinone core.

-

Brassicaceae : Isatis tinctoria (woad) is a plant known for producing the blue dye indigo, but it is also a source of the quinazolinone alkaloid tryptanthrin (B1681603).

-

Polygonaceae : Polygonum tinctorium is another indigo-producing plant from which tryptanthrin has been isolated.

Fungal Sources

Fungi, particularly endophytic and marine-derived species, are emerging as a prolific source of structurally novel and biologically active this compound alkaloids.

-

Aspergillus sp. : Endophytic fungi such as Aspergillus nidulans isolated from marine mangrove plants have been shown to produce novel quinazolinone alkaloids like aniquinazolines A-D.

-

Penicillium sp. : An endophytic fungus, Penicillium sp. HJT-A-6, isolated from Rhodiola tibetica, produces a new quinazolinone alkaloid named peniquinazolinone A. Another species, Penicillium vinaceum, an endophyte from Crocus sativus, produces a unique quinazoline (B50416) alkaloid with cytotoxic and antifungal activities.

-

Marine-Derived Fungi : A fungus found in marine sediment is the source of 2-(4-hydroxybenzyl)quinazolin-4(3H)-one (HBQ), which shows significant cytotoxicity against certain cancer cell lines.

Marine and Other Microbial Sources

The marine environment, with its unique biodiversity, offers a vast and largely untapped resource for new chemical entities.

-

Marine Bacteria : The marine bacterium Streptomyces sp. CNQ-617 is a source of actinoquinazolinone, a quinazolinone derivative that can suppress the motility of gastric cancer cells.

Data Presentation: Biological Activities

The following tables summarize the quantitative biological activity data for selected naturally-occurring and nature-inspired this compound alkaloids.

Table 1: Anticancer and Cytotoxic Activities (IC₅₀/GI₅₀ Values)

| Compound/Derivative | Cancer Cell Line(s) | IC₅₀/GI₅₀ (µM) | Reference(s) |

| 2-(4-hydroxybenzyl)quinazolin-4(3H)-one (HBQ) | Various cancer cell lines | Significant cytotoxicity reported | |

| Tryptanthrin | A375 melanoma cells | Significant cytotoxicity reported | |

| Synthetic Quinazolin-4(3H)-one Derivative 36 | Caco-2, HepG2, MCF-7 | 23.31, 53.29, 72.22 | |

| Synthetic Quinazolin-4(3H)-one Derivative 37 | SW480 | 1.1 | |

| Synthetic Quinazolin-4(3H)-one Derivative 38 | SW480 | 8 | |

| Synthetic Quinazolin-4(3H)-one Derivative 41 | HCT-116, MDA-MB-231 | 2.29, 2.63 | |

| Synthetic Quinazolin-4(3H)-one Derivative 43 | HepG2, A549, MCF-7, HeLa | 3.58, 4.85, 5.33, 6.19 | |

| Synthetic Quinazolin-4(3H)-one Derivative 44 | HepG2, A549, MCF-7, HeLa | 1.20, 2.09, 1.56, 1.92 | |

| Quinazolin-4(3H)-one Hydrazides (3a-j ) | MCF7 | 0.20 - 0.84 | |

| Quinazolin-4(3H)-one Hydrazides (3a-j ) | A2780 | 0.14 - 3.00 |

Table 2: Antifungal Activities (EC₅₀ Values)

| Compound/Derivative | Fungal Pathogen | EC₅₀ (µg/mL) | Reference(s) |

| Luotonin A | Botrytis cinerea, Magnaporthe oryzae | 0.50 mM | |

| Synthetic Tryptanthrin Derivative 66 | Fusarium graminearum | 0.76 | |

| Synthetic Tryptanthrin Derivative 66 | Botrytis cinerea | 1.65 | |

| Synthetic Tryptanthrin Derivative 67 | Sclerotinia sclerotiorum | 0.70 | |

| Synthetic Tryptanthrin Derivative 67 | Phomopsis sp. | 3.84 | |

| Synthetic Quinazolin-4(3H)-one Derivative I4 | Botrytis cinerea | 0.92 | |

| Synthetic Quinazolin-4(3H)-one Derivative I2 | Rhizoctonia solani | 11.20 | |

| Synthetic Quinazolin-4(3H)-one Derivative I25 | Botrytis cinerea | 0.76 |

Experimental Protocols

The isolation and characterization of this compound alkaloids from natural sources involve a series of systematic steps, from extraction to purification and structure elucidation.

General Alkaloid Extraction

A common strategy for extracting alkaloids, which are basic compounds, involves acid-base extraction.

-

Sample Preparation : The source material (e.g., dried plant leaves, fungal culture) is first ground into a fine powder to maximize the surface area for solvent extraction. For materials rich in lipids, a pre-extraction step with a non-polar solvent like n-hexane or petroleum ether is performed to remove fats and oils.

-

Acidic Extraction : The powdered material is macerated or percolated with an acidic aqueous solution (e.g., 1% HCl). This protonates the basic nitrogen atoms in the alkaloids, converting them into their salt forms, which are soluble in the aqueous medium.

-

Basification and Solvent Extraction : The acidic aqueous extract is then filtered and made alkaline by adding a base such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of around 9. This deprotonates the alkaloid salts, converting them back to their free base forms, which are generally less soluble in water and more soluble in organic solvents. The free base alkaloids are then extracted from the aqueous solution using an immiscible organic solvent like chloroform (B151607) or dichloromethane.

-

Concentration : The organic solvent containing the alkaloids is collected, dried over an anhydrous salt (e.g., sodium sulfate), and evaporated under reduced pressure to yield a crude alkaloid extract.

Chromatographic Separation and Purification

The crude extract, which is a mixture of various compounds, is subjected to chromatographic techniques for the isolation of individual alkaloids.

-

Column Chromatography (CC) : This is a primary method for the initial fractionation of the crude extract. The extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent system (mobile phase) of increasing polarity (e.g., a gradient of n-hexane to ethyl acetate) is passed through the column to separate the compounds based on their differential adsorption to the silica gel.

-

High-Performance Liquid Chromatography (HPLC) : For final purification, HPLC is the method of choice due to its high resolution and efficiency. Reversed-phase HPLC, using a C18 column with a mobile phase gradient (e.g., acetonitrile (B52724) and water), is commonly employed to isolate pure alkaloids from the fractions obtained from column chromatography.

Structure Elucidation and Characterization

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to determine the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups, such as carbonyls (C=O) and N-H bonds, which are characteristic of the this compound core.

-

X-ray Crystallography : If the isolated compound can be crystallized, single-crystal X-ray diffraction analysis provides unambiguous confirmation of the three-dimensional structure and absolute stereochemistry.

Mandatory Visualizations

Signaling Pathway Diagram

Certain quinazolinone derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers. Inhibition of this pathway can suppress cancer cell proliferation and metastasis.

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of quinazolinone alkaloids.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the bioassay-guided isolation and characterization of this compound alkaloids from a natural source.

Caption: General workflow for bioassay-guided isolation of this compound alkaloids.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The anti-inflammatory activity of the compounds isolated from Dichroa febrifuga leaves - PMC [pmc.ncbi.nlm.nih.gov]

The 4(3H)-Quinazolinone Core: A Comprehensive Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4(3H)-quinazolinone scaffold is a bicyclic heterocyclic system comprising a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. This privileged structure is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its derivatives have been extensively investigated and developed for a wide array of therapeutic applications, owing to their ability to interact with various biological targets. This technical guide provides an in-depth overview of the pharmacological properties of the this compound core, with a focus on its anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. The information is presented with clearly structured data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Pharmacological Activities of this compound Derivatives

The versatility of the this compound core allows for substitutions at various positions, leading to a diverse range of biological effects. The primary pharmacological activities associated with this scaffold are detailed below.

Anticancer Activity

Derivatives of this compound have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines.[1][2] Their mechanisms of action are varied and often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR), tubulin, and various kinases.[3][4][5]

Quantitative Data: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 36 | Caco-2 | 23.31 | |

| HepG2 | 53.29 | ||

| MCF-7 | 72.22 | ||

| Compound 37 | SW480 | 1.1 | |

| Compound 38 | SW480 | 8 | |

| Compound 45 | HT-29 | 10.6 | |

| Quinazolin-4(3H)-one hydrazide 3a | MCF7 | 0.20 ± 0.02 | |

| Quinazolin-4(3H)-one hydrazide 3j | MCF7 | 0.20 ± 0.02 | |

| Compound 22a | MDA-MB-231 | 3.21 | |

| HT-29 | 7.23 | ||

| Compound 17 | HeLa | 4.93 | |

| HepG2 | 2.34 | ||

| HCT-116 | 6.07 | ||

| MCF-7 | 3.35 | ||

| Compound 21 (EGFR inhibitor) | - | 0.077 | |

| Compound 25 (EGFR inhibitor) | - | 0.059 | |

| Compound 24 (FGFR inhibitor) | - | 0.055 | |

| Compound 25 (FGFR inhibitor) | - | 0.029 | |

| Compound A3 | PC3 | 10 | |

| MCF-7 | 10 | ||

| HT-29 | 12 |

Antimicrobial Activity

The this compound scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mechanism of action for their antibacterial effects is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 27 | S. aureus (all tested strains) | ≤0.5 | |

| Compound 1 | S. aureus ATCC 29213 | 2 | |

| Compound 4a | S. typhimurium | 4 | |

| C. albicans | 2 | ||

| M. phaseolina | 8 | ||

| Compound 4c | S. typhimurium | 4 | |

| E. coli | 8 | ||

| Compound 5a | Various bacterial and fungal strains | 1-16 |

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of the inflammatory response.

Anticonvulsant Activity

The this compound core has been a fruitful scaffold for the discovery of anticonvulsant agents. Some derivatives have shown potent activity in preclinical models of epilepsy, suggesting their potential for the treatment of seizure disorders. The proposed mechanism for some of these compounds involves the modulation of GABAergic transmission.

Quantitative Data: Anticonvulsant Activity of this compound Derivatives

| Compound/Derivative | Test Model | ED50 (mg/kg) | Reference |

| Compound 5f | Anticonvulsant Drug Development (ADD) Program protocol | 28.90 | |

| Compound 5b | Anticonvulsant Drug Development (ADD) Program protocol | 47.38 | |

| Compound 5c | Anticonvulsant Drug Development (ADD) Program protocol | 56.40 |

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the evaluation of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow for MIC Determination (Broth Microdilution)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Experimental Workflow for Carrageenan-Induced Paw Edema

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Anticonvulsant Activity: Maximal Electroshock (MES) and Pentylenetetrazole (scPTZ) Tests

These are standard preclinical models used to identify compounds with anticonvulsant properties.

Workflow for MES and scPTZ Anticonvulsant Screening

Caption: Workflow for MES and scPTZ anticonvulsant screening tests.

Signaling Pathways

The diverse pharmacological activities of this compound derivatives stem from their interaction with various signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Many this compound-based anticancer agents function as EGFR inhibitors. By binding to the tyrosine kinase domain of EGFR, they block downstream signaling pathways that are crucial for cell proliferation, survival, and metastasis.

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway targeted by 4(3H)-quinazolinones.

Tubulin Polymerization

Some this compound derivatives exert their anticancer effects by inhibiting tubulin polymerization, which is essential for mitotic spindle formation and cell division. This disruption leads to cell cycle arrest and apoptosis.

Tubulin Polymerization Inhibition

Caption: Mechanism of tubulin polymerization inhibition by 4(3H)-quinazolinones.

Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of certain this compound derivatives are attributed to their ability to inhibit COX enzymes, thereby reducing the production of prostaglandins, which are key inflammatory mediators.

COX Inhibition Pathway

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Conclusion

The this compound core structure represents a highly versatile and pharmacologically significant scaffold in drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, with notable successes in the development of anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. The continued exploration of this privileged scaffold, aided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds great promise for the development of novel and effective therapeutic agents for a variety of diseases. This guide serves as a foundational resource for researchers and professionals in the field, providing a consolidated overview of the key pharmacological properties, quantitative data, experimental methodologies, and relevant signaling pathways associated with the this compound core.

References

- 1. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The Niementowski quinazolinone synthesis is a cornerstone reaction in medicinal chemistry, providing a straightforward and versatile route to the quinazolinone scaffold. This heterocyclic motif is a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds, including approved anticancer drugs that target critical signaling pathways. This technical guide provides a comprehensive overview of the Niementowski synthesis, its mechanism, comparative experimental protocols, and its application in the development of targeted therapeutics, with a focus on Epidermal Growth Factor Receptor (EGFR) inhibitors.

Core Principles of the Niementowski Synthesis

The classical Niementowski quinazolinone synthesis involves the thermal condensation of an anthranilic acid with an excess of an amide. The reaction proceeds through the formation of an intermediate N-acylanthranilic acid, which subsequently cyclizes to form the quinazolinone ring system with the elimination of water. The reaction is typically carried out at elevated temperatures, often in the range of 130–150°C.[1]

A key variation of this synthesis involves the reaction of anthranilic acid with formamide (B127407) to yield the parent quinazolin-4(3H)-one.[2] The versatility of the synthesis allows for the introduction of various substituents on both the benzene (B151609) and pyrimidine (B1678525) rings by using appropriately substituted anthranilic acids and amides, respectively. This adaptability is crucial for the structure-activity relationship (SAR) studies inherent in drug discovery programs.

Reaction Mechanism

The reaction mechanism of the Niementowski quinazolinone synthesis is understood to proceed via an initial acylation of the amino group of the anthranilic acid by the amide, forming an o-amidobenzamide intermediate. This is followed by an intramolecular cyclization and dehydration to afford the final 4(3H)-quinazolinone product. A similar pathway is proposed for the related Niementowski quinoline (B57606) synthesis.[3]

Experimental Protocols: Conventional vs. Microwave-Assisted Synthesis

Traditionally, the Niementowski synthesis has been performed using conventional heating methods, which often require long reaction times and high temperatures. The advent of microwave-assisted organic synthesis (MAOS) has provided a more efficient alternative, significantly reducing reaction times and often improving yields.

Conventional Heating Method: Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one

This protocol describes a typical setup for a conventional Niementowski synthesis.

Materials:

-

2-Aminobenzohydrazide

-

Pyridine

Procedure:

-

A mixture of 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (20 mL) is refluxed for 10 hours in the presence of a catalytic amount of pyridine.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

-

The crude product is recrystallized from a suitable solvent to afford the pure 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one.[4]

Microwave-Assisted Method: Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one

This protocol highlights the efficiency of microwave irradiation for the same transformation.

Materials:

-

2-Aminobenzohydrazide

-

2-Chlorobenzaldehyde

-

Ethanol

Procedure:

-

In a microwave-safe vessel, a mixture of 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (10 mL) is placed.

-

The vessel is sealed and subjected to microwave irradiation at 800 W for 5 minutes.

-

The reaction is monitored by TLC.

-

After completion, the mixture is allowed to cool to room temperature.

-

The resulting solid is filtered, washed with cold ethanol, and dried.

-

Recrystallization from a suitable solvent yields the pure product.[4]

Quantitative Data: A Comparative Analysis

The advantages of microwave-assisted synthesis over conventional heating are evident in the quantitative data. The following table summarizes a comparison of reaction times and yields for the synthesis of various quinazolinone derivatives.

| Product | Method | Reaction Time | Yield (%) | Reference |

| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Conventional Heating | 10 hours | 79 | |

| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Microwave Irradiation | 5 minutes | 87 | |

| 6-Bromo-2-phenyl-3-[4-(carboxyphenyl)]-4-(3H)-quinazolinone | Conventional Heating | 6 hours | 75 | |

| Substituted 2,3-disubstituted-4(3H) quinazolinones | Microwave Irradiation | 4-5 minutes | 85-95 | |

| 1,2,9,11-tetrasubstituted-7H-thieno[2',3':4,5]pyrimido[6,1-b]quinazolin-7-ones | Conventional Heating | 1.5 hours | 60-75 | |

| 1,2,9,11-tetrasubstituted-7H-thieno[2',3':4,5]pyrimido[6,1-b]quinazolin-7-ones | Microwave Irradiation | 10 minutes | 75-90 |

Application in Drug Development: Targeting the EGFR Signaling Pathway

Quinazolinone derivatives are prominent as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation, a hallmark of cancer. Quinazolinone-based drugs like Gefitinib and Erlotinib function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways and inhibiting tumor growth.

The EGFR Signaling Pathway and its Inhibition

The following diagram illustrates the EGFR signaling pathway and the mechanism of its inhibition by quinazolinone-based drugs.

Experimental Workflow for Inhibitor Development

The development of novel quinazolinone-based EGFR inhibitors follows a structured workflow, from synthesis to biological evaluation.

Conclusion

The Niementowski quinazolinone synthesis remains a highly relevant and powerful tool in the arsenal (B13267) of medicinal chemists. Its operational simplicity, coupled with the efficiency gains offered by modern techniques like microwave-assisted synthesis, ensures its continued application in the discovery and development of novel therapeutics. The successful application of this synthesis in generating potent EGFR inhibitors underscores its importance in the field of oncology drug discovery. For researchers and drug development professionals, a thorough understanding of the Niementowski synthesis and its variations is essential for the rational design and efficient synthesis of the next generation of quinazolinone-based medicines.

References

Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers

Introduction: 4(3H)-Quinazolinone is a fundamental heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives. A thorough understanding of its structural and electronic properties is paramount for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the parent this compound molecule. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented to aid researchers in its characterization.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₆N₂O |

| Molecular Weight | 146.15 g/mol [1] |

| CAS Number | 491-36-1[1] |

| Appearance | White solid |

Spectroscopic Data

The structural elucidation of this compound is critically dependent on the combined interpretation of NMR, IR, and Mass Spectrometry data. The following sections summarize the characteristic spectral features of this core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. The spectra are typically recorded in deuterated solvents such as DMSO-d₆.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.15 | d | 1H | H-5 |

| ~7.85 | t | 1H | H-7 |

| ~7.75 | d | 1H | H-8 |

| ~7.55 | t | 1H | H-6 |

| ~8.20 | s | 1H | H-2 |

| ~12.5 | br s | 1H | N-H |

Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration. The assignments are based on typical aromatic proton patterns and data from substituted quinazolinones.

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~162.7 | C-4 (C=O) |

| ~149.2 | C-8a |

| ~152.8 | C-2 |

| ~121.4 | C-4a |

| ~126.3 | C-8 |

| ~127.0 | C-6 |

| ~135.1 | C-7 |

| ~128.2 | C-5 |

Note: The chemical shifts are approximate and derived from data on closely related quinazolinone derivatives.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of solid this compound is typically obtained using a KBr pellet or as a thin solid film.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3402 | Strong, broad | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1681 | Strong | C=O (Amide) stretch[4] |

| ~1610 | Medium-Strong | C=N stretch |

| ~1470 | Medium | Aromatic C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity. Electron Impact (EI) is a common ionization method for this type of compound.

| m/z | Relative Intensity | Assignment |

| 146 | High | [M]⁺ (Molecular Ion) |

| 118 | Medium | [M-CO]⁺ |

| 91 | Medium | [M-CO-HCN]⁺ |

| 90 | Medium | [M-CO-H₂CN]⁺ |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following are standard protocols for the analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication. Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically scanned from 4000 to 400 cm⁻¹.

-

-

Data Analysis: Analyze the positions, intensities, and shapes of the absorption bands to identify the functional groups.

Mass Spectrometry (Electron Impact)

-

Sample Introduction: Introduce a small amount of the solid sample (typically less than 1 mg) into the mass spectrometer via a direct insertion probe.

-

Instrumentation: Use a mass spectrometer equipped with an Electron Impact (EI) ion source and a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Acquisition:

-

The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a beam of electrons (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern. The "nitrogen rule" can be applied, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of structure elucidation.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical flow for the structural elucidation of this compound.

References

Tautomerism in 4(3H)-Quinazolinone Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous biologically active compounds. The therapeutic efficacy and chemical reactivity of these molecules are profoundly influenced by a subtle yet critical chemical phenomenon: tautomerism. This technical guide provides a comprehensive examination of the tautomeric equilibria in this compound structures, focusing on the predominant lactam-lactim forms. It consolidates theoretical and experimental findings, details analytical methodologies for characterization, and presents quantitative data on tautomer stability. This document is intended to serve as a vital resource for researchers in drug discovery and development, offering insights into the structural dynamics that govern the function of this important class of heterocyclic compounds.

Introduction to this compound and Tautomerism

The quinazolinone core, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, is a structural motif found in a wide array of natural alkaloids and synthetic compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound structure is characterized by a carbonyl group at the C4 position and a proton on the nitrogen at the N3 position.

This arrangement gives rise to prototropic tautomerism, a form of structural isomerism involving the migration of a proton. In the case of 4(3H)-quinazolinones, the most significant equilibrium is the lactam-lactim tautomerism . This involves the reversible interconversion between the amide-like This compound (lactam) form and the enol-like 4-hydroxyquinazoline (B93491) (lactim) form. The position of this equilibrium can significantly impact the molecule's physicochemical properties, such as hydrogen bonding capability, lipophilicity, and electronic distribution, which in turn dictates its biological activity and interaction with molecular targets.

The Lactam-Lactim Tautomeric Equilibrium

The primary tautomeric relationship in the this compound core is the equilibrium between the lactam and lactim forms. In the solid state and in most solutions, the lactam form is predominantly favored. X-ray crystallographic studies of various quinazolinone derivatives consistently show the molecule in the lactam conformation.

Figure 1: The lactam-lactim tautomeric equilibrium in this compound.

Beyond the fundamental lactam-lactim forms, substitutions on the quinazolinone ring can introduce other potential tautomeric equilibria, such as amino-imino tautomerism, particularly when an amino group is present at the C2 position. Studies on 2-hydrazono-3-phenylquinazolin-4(3H)-ones have shown through 15N NMR that these derivatives exist predominantly in the imino tautomeric form in DMSO solution[1].

Quantitative Analysis of Tautomeric Equilibrium

Understanding the relative stability of tautomers is critical for predicting molecular behavior. While extensive experimental data on the tautomeric equilibrium constant (K_T) for the parent this compound across various solvents is limited in the literature, computational studies provide significant insights. Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative energies of tautomers.

A recent DFT study investigated the stability of five possible isomers of 4-hydroxyquinazoline (4-HQZ), concluding that the lactam form, quinazolin-4(3H)-one, is the most stable tautomer in both the gas phase and in various solvents[2]. The relative energies highlight the energetic preference for the lactam structure.

| Tautomer Form | Gas Phase (ΔE, kcal/mol) | Methanol (ΔE, kcal/mol) | DMSO (ΔE, kcal/mol) | Cyclohexane (ΔE, kcal/mol) |

| This compound (Lactam) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

| 4-Hydroxyquinazoline (Lactim) | 5.59 | 5.16 | 5.02 | 5.61 |

| Isomer C | 26.69 | 26.89 | 26.91 | 26.68 |

| Isomer D | 33.19 | 33.10 | 33.08 | 33.20 |

| Isomer E | 1.33 | 1.05 | 1.01 | 1.34 |

| Data sourced from DFT calculations by Fathalla et al. (2022)[2]. ΔE represents the energy relative to the most stable tautomer (this compound). |

These computational findings are supported by experimental observations, which indicate that the keto-form (lactam) of similar quinolone structures is favored in polar solutions like water and dimethylsulfoxide (DMSO)[3]. The stability of the lactam form is attributed to its π-electron delocalized system, which confers a degree of aromatic character[3].

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric forms in solution rely heavily on spectroscopic methods. NMR and UV-Vis spectroscopy are the primary tools employed for these investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for studying tautomeric equilibria in solution. The determination of tautomer ratios is typically achieved by integrating the signals corresponding to protons that are unique to each tautomer.

Detailed Protocol for ¹H NMR Analysis:

-

Sample Preparation:

-

Accurately weigh a sample of the this compound derivative.

-

Dissolve the sample in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final concentration typically between 5-20 mg/mL in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the position of the equilibrium.

-

-

Instrument Setup:

-